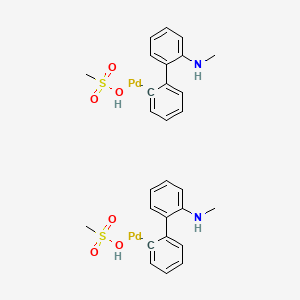![molecular formula C11H15N3O3 B13386985 N-[1-hydrazinyl-3-(4-hydroxyphenyl)-1-oxopropan-2-yl]acetamide](/img/structure/B13386985.png)
N-[1-hydrazinyl-3-(4-hydroxyphenyl)-1-oxopropan-2-yl]acetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-[1-hydrazinyl-3-(4-hydroxyphenyl)-1-oxopropan-2-yl]acetamide is a chemical compound with the molecular formula C11H15N3O3. It is known for its potential applications in various fields, including chemistry, biology, and medicine. The compound features a hydrazinyl group, a hydroxyphenyl group, and an acetamide group, making it a versatile molecule for different chemical reactions and applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N-[1-hydrazinyl-3-(4-hydroxyphenyl)-1-oxopropan-2-yl]acetamide typically involves the reaction of 4-hydroxyphenylacetic acid with hydrazine hydrate under controlled conditions. The reaction is carried out in the presence of a suitable solvent, such as ethanol, and requires heating to facilitate the formation of the desired product. The reaction can be represented as follows:
4-hydroxyphenylacetic acid+hydrazine hydrate→this compound
Industrial Production Methods
Industrial production of this compound involves scaling up the laboratory synthesis methods. This includes optimizing reaction conditions, such as temperature, pressure, and solvent choice, to ensure high yield and purity of the product. Continuous flow reactors and automated synthesis systems are often employed to achieve efficient and consistent production.
Analyse Chemischer Reaktionen
Types of Reactions
N-[1-hydrazinyl-3-(4-hydroxyphenyl)-1-oxopropan-2-yl]acetamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the hydrazinyl group to an amine group.
Substitution: The hydroxyphenyl group can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are used.
Substitution: Electrophilic aromatic substitution reactions often involve reagents like bromine (Br2) and nitric acid (HNO3).
Major Products Formed
Oxidation: Formation of oxides and quinones.
Reduction: Formation of amines.
Substitution: Formation of halogenated or nitrated derivatives.
Wissenschaftliche Forschungsanwendungen
N-[1-hydrazinyl-3-(4-hydroxyphenyl)-1-oxopropan-2-yl]acetamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Wirkmechanismus
The mechanism of action of N-[1-hydrazinyl-3-(4-hydroxyphenyl)-1-oxopropan-2-yl]acetamide involves its interaction with specific molecular targets. The hydrazinyl group can form covalent bonds with active sites of enzymes, inhibiting their activity. The hydroxyphenyl group can participate in hydrogen bonding and hydrophobic interactions, enhancing the compound’s binding affinity to its targets. These interactions disrupt normal cellular processes, leading to the compound’s biological effects.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- **N-[1-hydrazinyl-3-(4-hydroxyphenyl)-1-oxopropan-2-yl]benzamide
- **N-[1-hydrazinyl-3-(4-hydroxyphenyl)-1-oxopropan-2-yl]propionamide
Uniqueness
N-[1-hydrazinyl-3-(4-hydroxyphenyl)-1-oxopropan-2-yl]acetamide is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. The presence of both hydrazinyl and hydroxyphenyl groups allows for versatile chemical modifications and interactions with biological targets, making it a valuable compound for research and industrial applications.
Eigenschaften
Molekularformel |
C11H15N3O3 |
|---|---|
Molekulargewicht |
237.25 g/mol |
IUPAC-Name |
N-[1-hydrazinyl-3-(4-hydroxyphenyl)-1-oxopropan-2-yl]acetamide |
InChI |
InChI=1S/C11H15N3O3/c1-7(15)13-10(11(17)14-12)6-8-2-4-9(16)5-3-8/h2-5,10,16H,6,12H2,1H3,(H,13,15)(H,14,17) |
InChI-Schlüssel |
CRZZRSWETKBGET-UHFFFAOYSA-N |
Kanonische SMILES |
CC(=O)NC(CC1=CC=C(C=C1)O)C(=O)NN |
Löslichkeit |
>35.6 [ug/mL] (The mean of the results at pH 7.4) |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-(4-Bromophenyl)-6-chloroimidazo[1,2-a]pyridine-3-carbaldehyde](/img/structure/B13386905.png)
![(1S,2R,6S,8R,11S,12S,15S,16S)-5,15-dihydroxy-2,16-dimethyl-7-oxapentacyclo[9.7.0.02,8.06,8.012,16]octadec-4-ene-4-carbonitrile](/img/structure/B13386914.png)
![6-(4-Nitrophenyl)-3h-thieno[3,2-d]pyrimidin-4-one](/img/structure/B13386915.png)
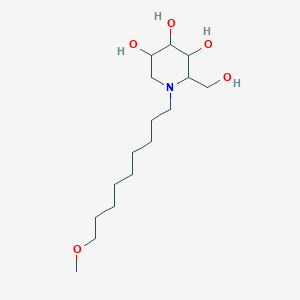
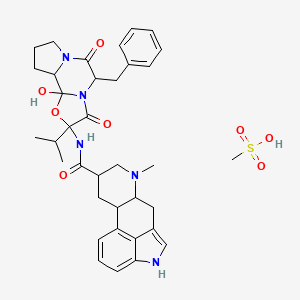
![1-[2-[(3-Hydroxy-1-adamantyl)amino]acetyl]pyrrolidine-2-carboxylic acid;2,2,2-trifluoroacetic acid](/img/structure/B13386932.png)

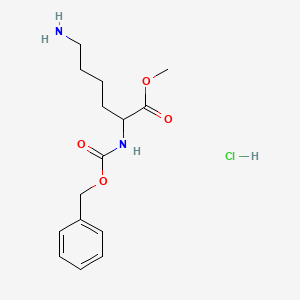
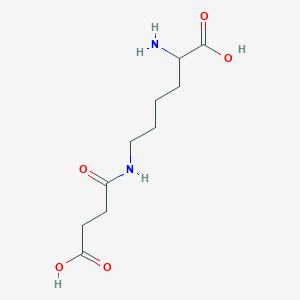

![[1-(4-{2-[4-(3-o-Tolyl-ureido)-phenyl]-acetyl}-morpholine-3-carbonyl)-piperidin-4-yl]-acetic acid](/img/structure/B13386959.png)

![7-Fluoro-2-methyl-6-(4-methylpiperazin-1-yl)-10-oxo-4-oxa-1-azatricyclo[7.3.1.05,13]trideca-5(13),6,8,11-tetraene-11-carboxylic acid;2-hydroxypropanoic acid](/img/structure/B13386971.png)
